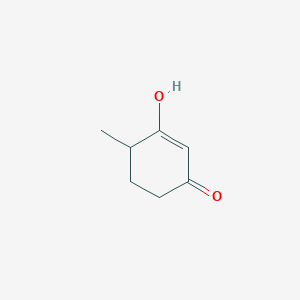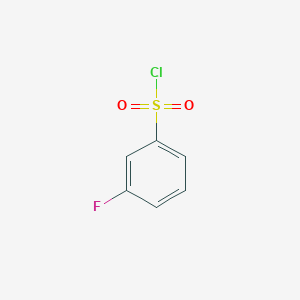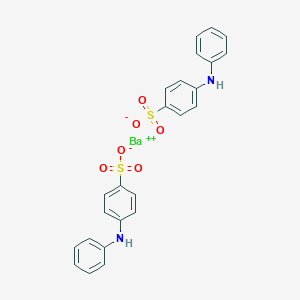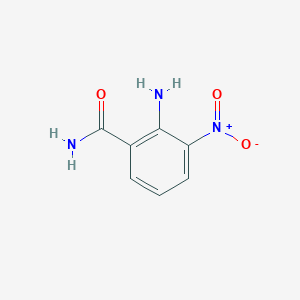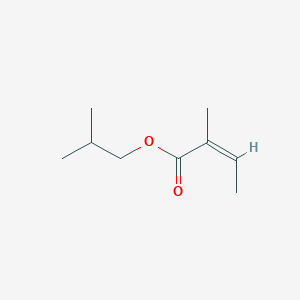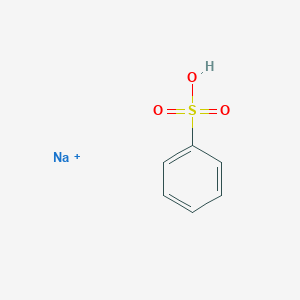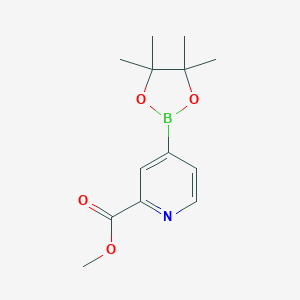
4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-YL)picolinato de metilo
Descripción general
Descripción
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate, also known as Methyl 4-TMP, is a synthetic organic compound developed in the early 2000s. It is a derivative of the naturally occurring boron-containing compound, boronic acid, and is a member of the dioxaborolane family. Methyl 4-TMP is used in a wide range of scientific research applications due to its unique properties.
Aplicaciones Científicas De Investigación
Reacciones de Boriación
“4-(4,4,5,5-tetrametil-1,3,2-dioxaborolan-2-YL)picolinato de metilo” se puede usar en reacciones de boriación. Estas reacciones implican la adición de un grupo que contiene boro a moléculas orgánicas y son cruciales en la síntesis de compuestos orgánicos complejos. Por ejemplo, puede facilitar la boriación en el enlace C-H bencílico de los alquilbencenos con un catalizador de paladio para formar pinacol bencil boronato .
Hidroboración
Este compuesto también se puede usar en reacciones de hidroboración, que implican la adición de boro a alquenos o alquinos. Este es un paso clave en varias vías sintéticas y puede ser catalizado por metales de transición .
Acoplamiento Cruzado de Suzuki-Miyaura
Los ésteres borónicos relacionados son conocidos por su papel en las reacciones de acoplamiento cruzado de Suzuki-Miyaura. Estas son reacciones fundamentales en la formación de enlaces carbono-carbono y se utilizan ampliamente en la industria farmacéutica para crear moléculas complejas .
Reacciones de Transesterificación
La transesterificación es otra aplicación potencial. Este proceso implica el intercambio del grupo orgánico de un éster con el grupo orgánico de un alcohol. Tales reacciones son fundamentales en la síntesis orgánica y podrían ser facilitadas por compuestos como "this compound" .
Moduladores para Enfermedades Neurodegenerativas
Los compuestos de este grupo se han utilizado en la preparación de aminotiazoles como moduladores para enfermedades neurodegenerativas como el Alzheimer al dirigirse a enzimas como la γ-secretasa .
Inhibidores de JAK2 para Trastornos Mieloproliferativos
También se utilizan en la síntesis de amino-pirido-indol-carboxamidas, que actúan como inhibidores potenciales de JAK2 para la terapia en trastornos mieloproliferativos .
Actividades Biológicas y Estudios de Seguridad
La estructura del compuesto sugiere que podría tener varias actividades biológicas. Podría estar involucrado en estudios relacionados con su perfil de seguridad, niveles de toxicidad e impacto ambiental como parte de la investigación farmacéutica o agroquímica .
Mecanismo De Acción
Target of Action
Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate is a boronic acid ester intermediate Boronic acid esters are generally known to interact with various biological targets, including enzymes and receptors, depending on their specific structure and functional groups .
Mode of Action
Boronic acid esters are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a reagent to couple with an organic halide in the presence of a base and a palladium catalyst, forming a new carbon-carbon bond .
Biochemical Pathways
The compound’s involvement in suzuki-miyaura cross-coupling reactions suggests that it may play a role in the synthesis of various organic compounds .
Pharmacokinetics
As a boronic acid ester, its bioavailability would likely be influenced by factors such as its solubility, stability, and the presence of transporters in the body .
Result of Action
As a boronic acid ester, it is likely to be involved in the formation of new carbon-carbon bonds through suzuki-miyaura cross-coupling reactions .
Action Environment
The action of Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)picolinate can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the reaction conditions, such as temperature, pH, and the presence of a suitable catalyst . Additionally, the stability of the compound may be influenced by storage conditions .
Propiedades
IUPAC Name |
methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO4/c1-12(2)13(3,4)19-14(18-12)9-6-7-15-10(8-9)11(16)17-5/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZABXPYOKWIHHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590557 | |
| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957062-72-5 | |
| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=957062-72-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Methoxycarbonyl)-4-pyridineboronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



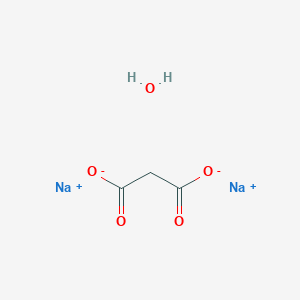
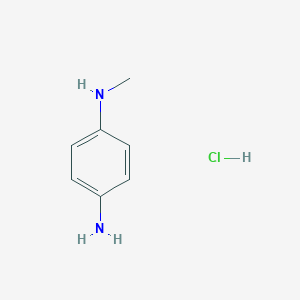

![2-[4-(4-Methylcarbamoylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B145859.png)
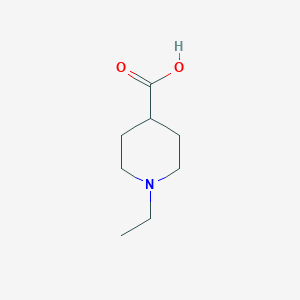
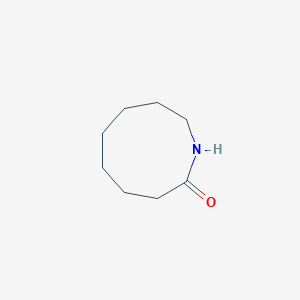
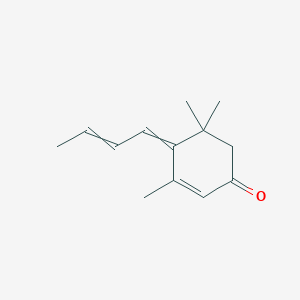
![3-Azabicyclo[3.2.2]nonane](/img/structure/B145870.png)
